molecular formula C9H15NO3 B14434715 Ethyl 3-methyl-5-oxopiperidine-1-carboxylate CAS No. 78061-55-9

Ethyl 3-methyl-5-oxopiperidine-1-carboxylate

Cat. No.: B14434715
CAS No.: 78061-55-9
M. Wt: 185.22 g/mol
InChI Key: ZEEYNHQAQJVMLZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-5-oxopiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxopiperidine-1-carboxylate
  • Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride
  • Ethyl 2-oxo-3-piperidinecarboxylate

Uniqueness

Ethyl 3-methyl-5-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

78061-55-9

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 3-methyl-5-oxopiperidine-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)10-5-7(2)4-8(11)6-10/h7H,3-6H2,1-2H3

InChI Key

ZEEYNHQAQJVMLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(CC(=O)C1)C

Origin of Product

United States

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